molecular formula C8H12F2N4O B2795057 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide CAS No. 2101199-26-0

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2795057
CAS No.: 2101199-26-0
M. Wt: 218.208
InChI Key: ICNMGMINPSKFGY-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C6H8F2N4O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent modifications to introduce the difluoroethyl and amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the biological system .

Comparison with Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)benzoic acid: A related compound with a similar difluoroethyl group but a different core structure.

  • 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one: Another compound with a difluoroethyl group but a furan ring instead of a pyrazole ring.

Uniqueness: 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide is unique due to its pyrazole core and the presence of both amino and difluoroethyl groups. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-14(13-7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMGMINPSKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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